molecular formula C17H16N4S B4636844 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676246-75-6

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B4636844
CAS No.: 676246-75-6
M. Wt: 308.4 g/mol
InChI Key: UREWHYNCRVGXEN-VMPITWQZSA-N
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Description

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a triazole moiety and a cinnamylthio group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the pyridine ring, a nitrogen-containing heterocycle, imparts significant chemical stability and reactivity, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and efficiency. The use of automated reactors and in-line purification systems can further streamline the production process, making it scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and biological activity. The presence of both the cinnamylthio group and the triazole ring enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-21-16(15-9-11-18-12-10-15)19-20-17(21)22-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWHYNCRVGXEN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676246-75-6
Record name CINNAMYL 4-METHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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